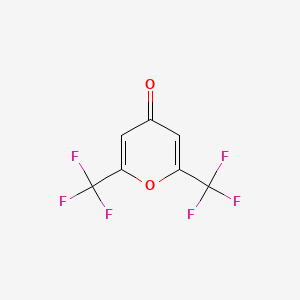

2,6-bis(trifluoromethyl)-4H-pyran-4-one

Vue d'ensemble

Description

2,6-bis(trifluoromethyl)-4H-pyran-4-one, also known as DFB or difluoroboron β-diketonate, is a fluorophore commonly used in scientific research due to its unique properties. This compound is highly fluorescent and can be easily synthesized, making it a popular choice for a wide range of applications.

Applications De Recherche Scientifique

Synthesis and Applications in Organic Light-Emitting Diodes

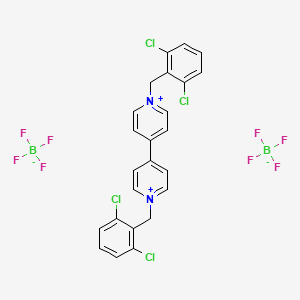

2,6-bis(trifluoromethyl)-4H-pyran-4-one serves as a key intermediate in the synthesis of novel compounds with bis-DCM-type skeletons, which have potential applications in organic light-emitting diodes (OLEDs). These compounds are synthesized using a method involving 4-(dialkylamino)benzaldehyde and 2,6-dimethyl-4H-pyran-4-one, further reacting with malononitrile. The absorption spectra of these compounds show significant π-π* transitions, indicating their potential in light-emitting applications (Teimuri‐Mofrad et al., 2018).

Development of Novel Red-Emitting Polymers

This compound derivatives are used in the development of novel red-emitting polymers for electroluminescent devices. By manipulating the electron-donating abilities of the aromatic donor groups in these derivatives, researchers have achieved red-shifted emission spectra, which are crucial for creating specific color outputs in OLEDs (Jung et al., 2001).

Contribution to Novel Photophysical Properties

The compound also plays a role in synthesizing copolymers with varying polarities, leading to significant changes in absorption and fluorescence properties. These properties are crucial in the development of materials for optical applications, such as sensors and light-emitting devices (Kwak et al., 2009).

Synthesis of Functionalized Salicylates and Phenols

This compound is involved in the TiCl(4)-mediated cyclocondensation process to produce functionalized 4-methoxy-6-(trifluoromethyl)salicylates and 3-methoxy-5-(trifluoromethyl)phenols. These compounds have potential applications in various fields, including pharmaceuticals and materials science (Bunescu et al., 2009).

Application in Heterogeneous Catalysis

The compound is also significant in the field of heterogeneous catalysis, particularly in facilitating the green synthesis of highly functionalized 4H-pyran, 4H-thiopyran, and 1,4-dihydropyridine derivatives. This represents an eco-friendly method with high yield and purity, offering a sustainable approach to chemical synthesis (Bodaghifard et al., 2017).

Synthesis of Pyran-Based Charge Transfer Dye

A pyran-based CTD monomer was synthesized using this compound, leading to copolymers with distinct absorption and fluorescence properties. These materials have potential applications in optoelectronics and sensory devices due to their unique photophysical characteristics (Kim et al., 2009).

Propriétés

IUPAC Name |

2,6-bis(trifluoromethyl)pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F6O2/c8-6(9,10)4-1-3(14)2-5(15-4)7(11,12)13/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJUNGWKZOMUKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=CC1=O)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401280843 | |

| Record name | 2,6-Bis(trifluoromethyl)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

847947-33-5 | |

| Record name | 2,6-Bis(trifluoromethyl)-4H-pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847947-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Bis(trifluoromethyl)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z,E)-2-(4-Methoxyphenyl)-2-[(4-methylphenylsulphonyl)oxyimino]acetonitrile](/img/structure/B3043254.png)

![7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B3043260.png)

![[(2R,3R,4S,5S,6R)-3,4,6-Triacetyloxy-5-[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B3043261.png)

![(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B3043270.png)